molecular formula C15H18FN5 B12266608 N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12266608
M. Wt: 287.34 g/mol
InChI Key: NJABOXHBECKLHF-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperidine to form 1-(5-fluoropyrimidin-2-yl)piperidine. This intermediate is then reacted with N-methylpyridin-2-amine under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
  • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
  • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Comparison: N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to the presence of both a pyridine and a piperidine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C15H18FN5

Molecular Weight

287.34 g/mol

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C15H18FN5/c1-20(14-4-2-3-7-17-14)13-5-8-21(9-6-13)15-18-10-12(16)11-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3

InChI Key

NJABOXHBECKLHF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)F)C3=CC=CC=N3

Origin of Product

United States

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